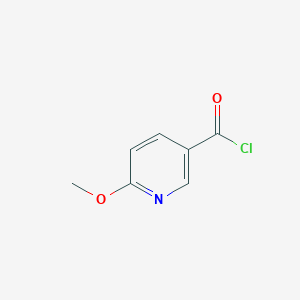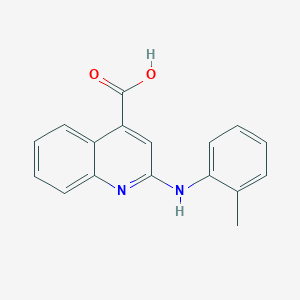
4-(Difluorométhoxy)biphényle
Vue d'ensemble
Description
4-(Difluoromethoxy)biphenyl is an organic compound with the molecular formula C13H10F2O It consists of a biphenyl structure substituted with a difluoromethoxy group at the para position
Applications De Recherche Scientifique
4-(Difluoromethoxy)biphenyl has several applications in scientific research:
Mécanisme D'action
Target of Action
A similar compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (dgm), has been studied for its effects on pulmonary fibrosis . It targets the Transforming Growth Factor-β1 (TGF-β1) induced epithelial–mesenchymal transformation (EMT) of type 2 lung epithelial cells . EMT plays a key role in the pathogenesis of pulmonary fibrosis .
Mode of Action
The related compound dgm inhibits the expression of proteins such as α-sma, vimentin, and collagen ⅰ and increases the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)biphenyl might interact with its targets in a similar manner, leading to changes in protein expression.
Biochemical Pathways
The related compound dgm has been shown to affect the tgf-β1/smad pathway, which plays a crucial role in fibrosis .
Result of Action
The related compound dgm has been shown to attenuate tgf-β1-induced emt in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Action Environment
It is known that the outcomes of chemical reactions can be restricted by the reaction environment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the reaction of 4-hydroxybiphenyl with difluoromethylating agents such as difluoromethyltri(n-butyl)ammonium chloride under basic conditions . The reaction proceeds through the formation of a difluorocarbene intermediate, which then reacts with the phenolic oxygen to form the difluoromethoxy group.
Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient difluoromethylating agents and catalysts to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethoxy)biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Cross-Coupling Reactions: The biphenyl structure allows for cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce additional functional groups.
Common Reagents and Conditions:
Difluoromethylating Agents: Difluoromethyltri(n-butyl)ammonium chloride is commonly used for introducing the difluoromethoxy group.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted biphenyl derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
4-(Trifluoromethoxy)biphenyl: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group. It exhibits different electronic properties and reactivity.
4-Methoxybiphenyl: Lacks the fluorine atoms, resulting in different chemical and biological properties.
Uniqueness: 4-(Difluoromethoxy)biphenyl is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propriétés
IUPAC Name |
1-(difluoromethoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-13(15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQOBTBELMMKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570929 | |
| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175838-98-9 | |
| Record name | 4-(Difluoromethoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![butanedioic acid;3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-3-oxo-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B64722.png)
![[2-[(N-methylanilino)methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B64724.png)




![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)


![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-, methyl](/img/structure/B64755.png)
